[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate
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Overview
Description
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] is a photocatalyst known for its ability to facilitate various photochemical reactions. This compound is commonly used in the field of photoredox catalysis, where it plays a crucial role in driving reactions under visible light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] typically involves the reaction of iridium precursors with ligands such as 2-(2,4-difluorophenyl)-5-methylpyridine and 4,4’-di-tert-butyl-2,2’-bipyridine. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or acetonitrile. The final product is obtained by precipitating the hexafluorophosphate salt using potassium hexafluorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] undergoes various types of reactions, including:
Photocatalytic Reactions: It facilitates hydroamination of olefins, decarboxylative arylation, and vinylation of carboxylic acids.
Oxidation and Reduction Reactions: It participates in redox reactions, where it can act as both an oxidizing and reducing agent under light activation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, carboxylic acids, and secondary alkyl amines. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD and SynLED 2.0 .
Major Products
The major products formed from these reactions include hydroaminated olefins, arylated carboxylic acids, and vinylated carboxylic acids .
Scientific Research Applications
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] exerts its effects involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, facilitating various photoredox reactions. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-trifluoromethylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
Uniqueness
What sets [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] apart from similar compounds is its enhanced luminescent properties and its ability to facilitate a broader range of photoredox reactions. This makes it a versatile and valuable photocatalyst in both research and industrial applications .
Properties
Molecular Formula |
C42H40F10IrN4P |
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Molecular Weight |
1014.0 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI Key |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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